2,6-Diazaspiro[3.5]nonane dihydrochloride
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Overview
Description
2,6-Diazaspiro[3.5]nonane dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2 and a molecular weight of 199.12 g/mol . It is known for its unique spirocyclic structure, which consists of a nine-membered ring containing two nitrogen atoms. This compound has gained significant attention in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.5]nonane dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diamine precursor with a dihalide compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Diazaspiro[3.5]nonane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atoms in the spirocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with altered nitrogen oxidation states.
Substitution: Substituted derivatives with various functional groups attached to the nitrogen atoms.
Scientific Research Applications
2,6-Diazaspiro[3.5]nonane dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Diazaspiro[3.5]nonane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2,6-diazaspiro[3.5]nonane dihydrochloride: A similar compound with a benzyl group attached to the spirocyclic ring.
2,6-Diazaspiro[3.4]octane: Another spirocyclic compound with a smaller ring size.
Uniqueness
2,6-Diazaspiro[3.5]nonane dihydrochloride is unique due to its nine-membered spirocyclic ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1334499-63-6 |
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Molecular Formula |
C7H15ClN2 |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
2,8-diazaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-2-7(4-8-3-1)5-9-6-7;/h8-9H,1-6H2;1H |
InChI Key |
SCGWJZUJIXOSCJ-UHFFFAOYSA-N |
SMILES |
C1CC2(CNC1)CNC2.Cl.Cl |
Canonical SMILES |
C1CC2(CNC1)CNC2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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